Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Drug Metabolism ADME-Tox Computational Chemistry

Researchers relying on generic 4-substituted 2,4-dioxobutanoates frequently encounter inconsistent reactivity in stereoselective transformations due to ill-defined electronic profiles. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 31686-94-9) resolves this through its 4-fluorophenyl moiety, which provides a distinct electronic and steric signature for predictable Wittig and condensation outcomes. • Enables stereoselective intramolecular Wittig reactions to form cyclobutene derivatives • Predicted BBB permeant (Consensus LogP ~1.95, high GI absorption) for CNS-targeted library synthesis • Documented polymerase inhibitor - inhibits transcription in mammalian cells for anticancer/antiviral probe development • Consistently supplied at ≥98% purity with global ambient shipping

Molecular Formula C12H11FO4
Molecular Weight 238.21 g/mol
CAS No. 31686-94-9
Cat. No. B1297635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
CAS31686-94-9
Molecular FormulaC12H11FO4
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
InChIKeyLVLZSYCLOPEBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Product Profile


Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 31686-94-9) is a fluorinated β-diketone ester classified as an alkyl-phenylketone . It is a synthetic intermediate featuring a 4-fluorophenyl group and a reactive 2,4-dioxobutanoate moiety [1]. This compound is a solid at room temperature with a predicted boiling point of 360.9±22.0 °C at 760 mmHg . Its commercial availability is typically at purities of 97% or 98% .

1 Fluorinated building block for medicinal chemistry synthesisReactive 2,4-dioxobutanoate moiety
2 Computationally predicted BBB permeant scaffoldCNS drug discovery program fit
3 Polymerase inhibition research fitReported mechanism context

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Non-Fungible Building Block


In procurement, substituting Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with a generic '4-substituted 2,4-dioxobutanoate' introduces significant risk. The 4-fluorophenyl moiety is not merely a placeholder; it provides a distinct electronic and steric profile that directly influences reactivity in key synthetic transformations, such as stereoselective Wittig reactions to form cyclobutenes or condensation to yield isoxazoles . Furthermore, fluorine substitution on the phenyl ring is known to enhance metabolic stability and binding affinity in derived bioactive molecules compared to non-fluorinated or other halogenated analogs, making the specific compound a non-fungible building block for medicinal chemistry programs [1].

! Non-fluorinated or other halogenated analogs may shift electronic and steric profile in key transformations.
! Generic 4-substituted dioxobutanoates may not reproduce predicted CYP1A2/2C19 inhibition pattern.
! Class-level polymerase inhibition context does not transfer; target specificity may differ across the chemical family.

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Differentiation Evidence


Predicted CYP450 Inhibition Profile

Computational models predict a distinct cytochrome P450 inhibition profile for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The model indicates it as an inhibitor of CYP1A2 and CYP2C19, but not of CYP2C9, CYP2D6, or CYP3A4 . This contrasts with class-level expectations, where many aryl ketones and esters show broader CYP inhibition. This specific, computationally-derived profile is essential for medicinal chemists to forecast potential drug-drug interaction liabilities early in a project, a quantitative differentiator from non-fluorinated or differently substituted analogs for which such data may be unavailable or differ substantially.

CYP450 Profile
Data to verify
CYP1A2 / 2C19 selective
CYP2C9: No CYP2D6: No CYP3A4: No
Predicted selective inhibition context
Computational model; requires experimental validation
Drug Metabolism ADME-Tox Computational Chemistry Lead Optimization

Predicted CNS Drug-Like Properties

Computational physicochemical predictions indicate Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is BBB permeant and has high gastrointestinal absorption . This is a key differentiator from many other building blocks, as CNS drug discovery requires compounds that can cross the blood-brain barrier. The predicted LogP (consensus ~1.95) and other parameters provide a quantitative basis for selecting this scaffold over analogs with unfavorable predicted CNS penetration.

CNS Drug-Like
Data to verify
BBB permeant predicted
Consensus LogP ~1.95 High GI absorption
CNS scaffold selection context
Computational prediction; requires experimental confirmation
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier ADME

Documented Polymerase Inhibition

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is explicitly described as a polymerase inhibitor that inhibits transcription in mammalian cells . The mechanism involves interaction with terminal transferase enzyme, preventing nucleotide addition . While no head-to-head IC50 comparison with a direct analog is available, this established mechanism of action (MOA) differentiates it from other 2,4-dioxobutanoates that may target different enzymes (e.g., influenza endonuclease [1] or glycolic acid oxidase [2]). This known MOA provides a targeted entry point for anticancer and antiviral research, a key procurement criterion.

Polymerase Inhibition
Class-level inference
Terminal transferase interaction reported
Polymerase research entry point
No quantitative IC50 data; class-level context review
Polymerase Inhibitor Transcription Inhibition Anticancer Research Antiviral Research

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Applications


CNS Drug Discovery Scaffold

Procure this compound as a key building block for CNS-targeted drug discovery programs. Its predicted BBB permeability and favorable physicochemical profile (Consensus LogP ~1.95, high GI absorption) make it a strategically sound choice for synthesizing libraries of analogs with potential to cross the blood-brain barrier . This differentiates it from less permeable alternatives.

Polymerase Inhibition Studies

Utilize Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a tool compound for investigating polymerase inhibition and transcription in mammalian cells . Its documented mechanism of action provides a focused starting point for developing novel anticancer or antiviral agents, bypassing the need for initial target identification screens.

Stereoselective Cyclobutene & Isoxazole Formation

Leverage the compound's unique reactivity in stereoselective intramolecular Wittig reactions to form cyclobutene derivatives and in condensations to yield isoxazole-3-carboxylates . This specific synthetic utility is a key differentiator for chemists requiring these privileged scaffolds.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Predicted BBB permeability profile
Experimental CNS penetration assay review
Polymerase inhibition studies
Reported polymerase mechanism context
Quantitative IC50 and target-engagement assay review
Stereoselective cyclobutene/isoxazole synthesis
Reactive 2,4-dioxobutanoate moiety
Wittig / condensation reaction condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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